molecular formula C11H12BrFN6O B10925334 2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide

2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide

Cat. No.: B10925334
M. Wt: 343.16 g/mol
InChI Key: ZNXXHTDOOXKSGI-LZWSPWQCSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of both bromo and fluoro substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

Chemical Reactions Analysis

2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide involves its interaction with specific molecular targets. The presence of bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide include other pyrazole derivatives such as:

Properties

Molecular Formula

C11H12BrFN6O

Molecular Weight

343.16 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C11H12BrFN6O/c1-2-19-11(13)8(4-16-19)3-14-17-10(20)7-18-6-9(12)5-15-18/h3-6H,2,7H2,1H3,(H,17,20)/b14-3+

InChI Key

ZNXXHTDOOXKSGI-LZWSPWQCSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/NC(=O)CN2C=C(C=N2)Br)F

Canonical SMILES

CCN1C(=C(C=N1)C=NNC(=O)CN2C=C(C=N2)Br)F

Origin of Product

United States

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